REACTION_SMILES
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[Br:18][N:19]1[C:20](=[O:21])[CH2:22][CH2:23][C:24]1=[O:25].[O:12]1[CH2:13][CH2:14][O:15][CH2:16][CH2:17]1.[OH2:26].[OH:1][c:2]1[cH:3][c:4]([CH:5]=[O:6])[cH:7][cH:8][c:9]1[O:10][CH3:11]>>[OH:1][c:2]1[c:3]([Br:18])[c:4]([CH:5]=[O:6])[cH:7][cH:8][c:9]1[O:10][CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C=O)cc1O
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Name
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Type
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product
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Smiles
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COc1ccc(C=O)c(Br)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |